molecular formula C23H25ClN4O3S B2832245 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215812-72-8

4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2832245
CAS No.: 1215812-72-8
M. Wt: 472.99
InChI Key: GVVPRQDILFFXCX-UHFFFAOYSA-N
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Description

4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a cyano group, an ethoxybenzo[d]thiazole moiety, and a morpholinoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride typically involves a multi-step process. The key steps include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyano group: This step often involves the use of cyanating agents such as sodium cyanide or potassium cyanide.

    Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions using morpholine and suitable alkylating agents.

    Final coupling reaction: The final step involves coupling the intermediate products to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride can be compared with other benzamide derivatives and thiazole-containing compounds. Similar compounds include:

  • 4-cyano-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide
  • 4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)benzamide

These compounds share structural similarities but may differ in their chemical properties, biological activities, and potential applications. The unique combination of functional groups in this compound contributes to its distinct characteristics and makes it a valuable compound for research and development.

Biological Activity

4-cyano-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate benzothiazole derivatives with morpholine and cyanoethyl groups. The structural formula can be represented as follows:

C18H22ClN3O2S\text{C}_{18}\text{H}_{22}\text{Cl}\text{N}_{3}\text{O}_{2}\text{S}

This structure contributes to its interaction with biological targets, particularly in cancer therapy and antimicrobial applications.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor activity. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values indicating promising efficacy (IC50 values ranging from 6.26 µM to 20.46 µM in different assays) .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli revealed significant inhibition at low concentrations, suggesting that the compound may serve as a lead structure for developing new antibiotics .

The mechanism by which this compound exerts its effects is believed to involve the following pathways:

  • DNA Interaction : Similar compounds have been shown to bind within the minor groove of DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Scavenging : The compound may exhibit antioxidant properties, reducing oxidative stress in cells, which is crucial in cancer therapy .
  • Kinase Inhibition : Some derivatives have been identified as inhibitors of specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation .

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of various benzothiazole derivatives on lung cancer cell lines using both 2D and 3D culture systems. The results indicated that these compounds significantly inhibited cell growth, with enhanced efficacy observed in 2D cultures compared to 3D environments .
  • Antimicrobial Testing : Another study focused on the antimicrobial properties of benzothiazole derivatives, demonstrating effective inhibition against E. coli and S. aureus. The minimal inhibitory concentrations (MICs) were determined using broth microdilution methods, showcasing the potential for therapeutic applications .

Comparative Data Table

Activity TypeTest OrganismIC50/MIC ValueReference
AntitumorA549 (lung cancer)6.26 µM
AntitumorHCC82720.46 µM
AntimicrobialStaphylococcus aureusMIC < 50 µg/mL
AntimicrobialEscherichia coliMIC < 50 µg/mL

Properties

IUPAC Name

4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S.ClH/c1-2-30-19-4-3-5-20-21(19)25-23(31-20)27(11-10-26-12-14-29-15-13-26)22(28)18-8-6-17(16-24)7-9-18;/h3-9H,2,10-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVPRQDILFFXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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